1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone is a chemical compound known for its unique structure and properties It is a macrocyclic compound that contains multiple oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using ethylene glycol ditosylate or ethylene dibromide in the presence of an inorganic base . The resulting cyclized product undergoes deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms within its ring structure can coordinate with metal ions, facilitating various chemical reactions. This coordination ability makes it a valuable ligand in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar coordination properties.
4,7,10-Trioxa-1,13-tridecanediamine: A compound with a similar structure but different functional groups.
1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone: A related compound with additional nitrogen atoms in the ring.
Uniqueness
1,4,7-Trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms
Properties
CAS No. |
62538-55-0 |
---|---|
Molecular Formula |
C14H22N2O7 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
1,4,7-trioxa-12,15-diazacyclononadecane-8,11,16,19-tetrone |
InChI |
InChI=1S/C14H22N2O7/c17-11-1-3-13(19)22-9-7-21-8-10-23-14(20)4-2-12(18)16-6-5-15-11/h1-10H2,(H,15,17)(H,16,18) |
InChI Key |
MMSXURPGPYZPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOCCOC(=O)CCC(=O)NCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.